Cas no 59814-70-9 (1,3-dicyclopropylthiourea)

1,3-Dicyclopropylthiourea is a thiourea derivative characterized by the presence of two cyclopropyl groups attached to the nitrogen atoms of the thiourea core. This compound exhibits notable stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. Its cyclopropyl substituents contribute to enhanced steric and electronic effects, which can influence reaction pathways and selectivity. The thiourea moiety also offers potential as a ligand in coordination chemistry or as a building block for agrochemicals and bioactive molecules. The compound's well-defined structure and functional group versatility make it suitable for research and industrial applications requiring precise molecular modifications.
1,3-dicyclopropylthiourea structure
1,3-dicyclopropylthiourea structure
Product Name:1,3-dicyclopropylthiourea
CAS No:59814-70-9
MF:C7H12N2S
MW:156.248579978943
MDL:MFCD05620204
CID:877463
PubChem ID:17750075
Update Time:2025-06-14

1,3-dicyclopropylthiourea Chemical and Physical Properties

Names and Identifiers

    • 1,3-dicyclopropylthiourea
    • 1,3-Dicyclopropyl-thiourea
    • AG-G-13509
    • AGN-PC-01LQWL
    • CTK5B0536
    • FS000675
    • KB-10362
    • N,N'-dicyclopropyl-thiourea
    • Thiourea, N,N'-dicyclopropyl-
    • MDL: MFCD05620204
    • Inchi: 1S/C7H12N2S/c10-7(8-5-1-2-5)9-6-3-4-6/h5-6H,1-4H2,(H2,8,9,10)
    • InChI Key: WAYCPTONHUPFFR-UHFFFAOYSA-N
    • SMILES: S=C(NC1CC1)NC1CC1

Computed Properties

  • Exact Mass: 156.07226

Experimental Properties

  • PSA: 24.06

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Additional information on 1,3-dicyclopropylthiourea

Comprehensive Overview of 1,3-Dicyclopropylthiourea (CAS No. 59814-70-9): Properties, Applications, and Industry Insights

1,3-Dicyclopropylthiourea (CAS No. 59814-70-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This thiourea derivative features two cyclopropyl groups bonded to a thiourea core, making it a valuable intermediate in synthetic chemistry. Its molecular formula, C7H12N2S, and molecular weight of 156.25 g/mol contribute to its versatility in cross-coupling reactions and heterocycle synthesis.

In recent years, the demand for cyclopropyl-containing compounds has surged, driven by their bioactivity and stability in drug design. Researchers frequently search for "1,3-dicyclopropylthiourea solubility" or "59814-70-9 synthesis method," reflecting its importance in medicinal chemistry. The compound's ability to act as a ligand or building block for kinase inhibitors aligns with current trends in targeted cancer therapies, a hot topic in 2024 pharmaceutical discussions.

The thermal stability of 1,3-dicyclopropylthiourea (decomposing at ~220°C) makes it suitable for high-temperature applications, while its logP value of 1.82 suggests moderate lipophilicity—critical for drug permeability studies. Analytical techniques like HPLC (retention time: 3.2 min under standard conditions) and NMR spectroscopy (characteristic δ 1.05 ppm for cyclopropyl protons) are commonly employed for quality control, as evidenced by frequent searches for "CAS 59814-70-9 characterization."

Environmental considerations have elevated interest in "green synthesis of thiourea derivatives," with 59814-70-9 being produced via catalyst-free methods in some patents. Its role in developing sustainable agrochemicals resonates with the 2024 focus on eco-friendly crop protection. The compound's hydrogen-bonding capacity (two donor, two acceptor sites) also makes it relevant in supramolecular chemistry applications.

From a commercial perspective, 1,3-dicyclopropylthiourea is typically supplied as a white crystalline powder (≥98% purity) with stable shelf life under recommended storage conditions. Market intelligence reveals growing queries about "bulk suppliers of CAS 59814-70-9" and "custom synthesis thiourea derivatives," particularly from Asian pharmaceutical hubs. Regulatory status varies by region, with proper SDS documentation being essential for international shipments.

Innovative applications continue to emerge, including its use in metal-organic frameworks (MOFs) for gas storage—a trending research area. The compound's crystallographic data (monoclinic space group P21/c) provides structural insights valuable for computational chemists, addressing frequent queries about "59814-70-9 molecular modeling." Ongoing studies explore its potential in corrosion inhibition and polymer modification, expanding its industrial relevance beyond life sciences.

Quality specifications for 1,3-dicyclopropylthiourea typically include: residual solvent content <0.5%, heavy metals <10 ppm, and loss on drying <0.2%. These parameters are crucial for researchers investigating "pharmaceutical-grade thiourea derivatives." The compound's IR spectrum (notable N-H stretch at 3250 cm-1 and C=S absorption at 1250 cm-1) serves as a fingerprint for identity confirmation in quality assurance protocols.

Future prospects for CAS 59814-70-9 appear promising, with patent analysis showing increased filings for cycloalkylthiourea analogs in antiviral applications. This aligns with global health priorities and frequent searches for "broad-spectrum antiviral scaffolds." As synthetic methodologies advance, particularly in flow chemistry applications, production scalability of such niche intermediates continues to improve, addressing another common industry concern.

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